molecular formula C6H7N3O4S B112339 4-Amino-3-nitrobenzenesulfonamide CAS No. 2360-19-2

4-Amino-3-nitrobenzenesulfonamide

Cat. No. B112339
CAS RN: 2360-19-2
M. Wt: 217.21 g/mol
InChI Key: DZJCUJCWFQPICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H7N3O4S . It has a molecular weight of 217.21 g/mol . The IUPAC name for this compound is 4-amino-3-nitrobenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-nitrobenzenesulfonamide includes a benzene ring substituted with an amino group, a nitro group, and a sulfonamide group . The InChI code for this compound is 1S/C6H7N3O4S/c7-5-2-1-4 (14 (8,12)13)3-6 (5)9 (10)11/h1-3H,7H2, (H2,8,12,13) .


Physical And Chemical Properties Analysis

4-Amino-3-nitrobenzenesulfonamide is a solid at room temperature . It has a computed XLogP3 value of -0.2, indicating its solubility characteristics . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Versatile Means for Preparation of Secondary Amines and Protection of Amines

4-Amino-3-nitrobenzenesulfonamide shows remarkable versatility in the preparation of secondary amines and as a protective group for amines. This compound, along with other nitrobenzenesulfonamides, can be alkylated smoothly to yield N-alkylated sulfonamides in near quantitative yields. These sulfonamides can then be deprotected to give secondary amines in high yields, demonstrating its potential in synthetic chemistry applications (Fukuyama, Jow, & Cheung, 1995).

Novel Route to Amadori Rearrangement Products

Amino-acid derived nitrobenzenesulfonamides have been utilized in Mitsunobu glycosylation processes with significant yields, leading to the formation of fully protected glucosylamines. These compounds, upon deprotection, rearrange to form Amadori products. This novel route highlights the compound’s role in facilitating complex organic reactions and synthesis of specialized molecules (Turner et al., 1999).

Applications in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, derived from primary amines and nitrobenzenesulfonyl chloride, have been used as key intermediates in various chemical transformations, including unusual rearrangements. This application in solid-phase synthesis demonstrates the compound’s utility in producing diverse privileged scaffolds and emphasizes its role in the field of combinatorial chemistry (Fülöpová & Soural, 2015).

Synthesis of Novel Amino Acid Carbohydrate Hybrids

4-Amino-3-nitrobenzenesulfonamide has been pivotal in the synthesis of novel amino acid carbohydrate hybrids. These hybrids show potential in biological and pharmaceutical research, demonstrating the compound’s versatility in creating new molecules with potential therapeutic applications (Turner et al., 2001).

Safety And Hazards

The compound is associated with certain hazard statements including H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes . Precautionary measures include avoiding breathing dust or fumes, and washing thoroughly after handling .

properties

IUPAC Name

4-amino-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,7H2,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJCUJCWFQPICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379011
Record name 4-amino-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-nitrobenzenesulfonamide

CAS RN

2360-19-2
Record name 4-amino-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-nitrobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 100 ml stainless steel autoclave was charged with about 50 ml of liquid ammonia. Then 4-chloro-3-nitrobenzenesulfonamide (5.0 g, 21 mmol) was added and the bomb was heated in an oil bath at 100° C. for 3 h. Excess ammonia was allowed to evaporate, and the solid residue was successively washed with water, cold ethanol and ether to give 3.9 g (85%) of the title compound. M.p. 211.5°-213° C. (ethanol); 1H-NMR (DMSO-d6): 6.97 (d,J=9Hz, 1H, H-5), 7.12 (s, 2H, NH2), 7.57 (dd, J6-5 =9 Hz, J6-2 2Hz, H-6), 7.70 (broad s, 2H, NH2), 8.22 (d,J 2Hz, H-2).
[Compound]
Name
stainless steel
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

7.5 G. of 4-acetylamino-3-nitrobenzenesulfonamide is dissolved in 60 ml. of 6N hydrochloric acid and refluxed for 2 hours. The reaction mixture is cooled, filtered, and the solid material washed with water and dried. The dried 4-amino-3-nitrobenzenesulfonamide has a m.p. of 280°-210° C. and is of sufficient purity for use in the next step.
Name
4-acetylamino-3-nitrobenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Amino-3-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Amino-3-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Amino-3-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-Amino-3-nitrobenzenesulfonamide
Reactant of Route 6
4-Amino-3-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.